5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: is a heterocyclic compound that features a bromine atom at the 5-position, a nitrile group at the 4-position, and a fused pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential as a building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves the following steps:
Nitrile Introduction: The nitrile group can be introduced through a cyanation reaction, often using reagents like copper(I) cyanide (CuCN) under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly employed.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Coupling: Formation of biaryl or alkyne-substituted derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other therapeutic agents.
Chemical Biology: The compound is used in the development of probes for studying biological pathways.
Material Science: It can be incorporated into organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of compounds derived from 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile often involves the inhibition of specific enzymes or receptors. For example, derivatives targeting fibroblast growth factor receptors (FGFRs) inhibit the FGFR signaling pathway, which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-azaindole
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel bioactive molecules with potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-4-12-8-5(1-2-11-8)6(7)3-10/h1-2,4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIBSCOXGQEKFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736385 |
Source
|
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207625-52-2 |
Source
|
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.